molecular formula C6H4ClF3N2 B3144767 3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine CAS No. 560132-52-7

3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine

Cat. No.: B3144767
CAS No.: 560132-52-7
M. Wt: 196.56 g/mol
InChI Key: GQKUOLQXXLHNDM-UHFFFAOYSA-N
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Description

3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine: is a heterocyclic aromatic compound with the molecular formula C6H4ClF3N2 and a molecular weight of 196.56 g/mol . This compound is characterized by the presence of a pyridazine ring substituted with chlorine, methyl, and trifluoromethyl groups. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine typically involves the reaction of appropriate pyridazine derivatives with chlorinating and trifluoromethylating agents. One common method includes the chlorination of 6-methyl-4-(trifluoromethyl)pyridazine using thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and trifluoromethylation processes, utilizing advanced chemical reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Catalysts like nickel or palladium complexes.

Major Products Formed:

  • Substituted pyridazines with various functional groups.
  • Oxidized or reduced derivatives of the original compound.
  • Coupled products with extended aromatic systems.

Scientific Research Applications

3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 3-Chloro-6-methylpyridazine
  • 4-Chloro-3-(trifluoromethyl)pyridine
  • 2-Chloro-6-methyl-3-pyridinecarbonitrile

Comparison:

Properties

IUPAC Name

3-chloro-6-methyl-4-(trifluoromethyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2/c1-3-2-4(6(8,9)10)5(7)12-11-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKUOLQXXLHNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=N1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

560132-52-7
Record name 3-chloro-6-methyl-4-(trifluoromethyl)pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine
6-Methyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one
3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine
6-Methyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one
3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine
3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine
3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine
6-Methyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one
3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine

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